N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-2-20-25-23(32-26-20)16-10-22(29)27(17-6-4-3-5-15(16)17)12-21(28)24-11-14-7-8-18-19(9-14)31-13-30-18/h3-10H,2,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXNEKIXAIXHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its various biological properties, including antibacterial, anticancer, and antidiabetic effects, supported by relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a quinoline derivative. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 338.36 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the benzo[d][1,3]dioxole structure. For instance:
- Synthesis and Screening : A series of derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria using the agar diffusion method. Compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .
| Compound | MIC (nM) | Bacterial Strain |
|---|---|---|
| 4e | 80 | Sarcina |
| 6c | 90 | Staphylococcus aureus |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects across several cancer cell lines with IC₅₀ values ranging from 26 to 65 µM. Notably, it showed selective toxicity towards cancer cells while sparing normal cells .
| Cell Line | IC₅₀ (µM) |
|---|---|
| Cancer Cell Line | 26 - 65 |
| Normal Cell Line | >150 |
This selectivity indicates a promising therapeutic index for further development.
Antidiabetic Activity
In addition to its antibacterial and anticancer properties, the compound has also been evaluated for its antidiabetic effects:
- In Vivo Studies : In a streptozotocin-induced diabetic mice model, the compound demonstrated significant reductions in blood glucose levels. The mechanism appears to involve inhibition of α-amylase activity with an IC₅₀ of approximately 0.68 µM .
Case Study 1: Anticancer Efficacy
A study conducted on MCF cell lines revealed that treatment with the compound led to increased apoptosis rates in a dose-dependent manner. Tumor growth suppression was observed in vivo in tumor-bearing mice models following administration of the compound .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial activity, derivatives of benzo[d][1,3]dioxole were tested against Escherichia coli and Bacillus subtilis, showing potent inhibition compared to standard antibiotics .
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide ()
- Structure: Features a 6,7-dimethoxyquinolinone core with a 4-methylbenzoyl substituent.
- Key Differences : Lacks the 1,2,4-oxadiazole group; instead, a benzoyl group at position 3 and methoxy groups at positions 6/7 alter electronic properties.
- Activity : Reported in ZINC databases as a kinase inhibitor, suggesting divergent bioactivity compared to the target compound’s plant growth modulation .
- Synthesis: Prepared via similar acetamide coupling but with a substituted quinolinone intermediate .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide ()
- Structure: Contains a dihydroisoquinolinone and dihydrobenzodioxin group.
- Key Differences: Ether linkage replaces the quinolinone core; dihydroisoquinolinone introduces conformational rigidity.
Analogues with Varied Heterocyclic Substituents
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide ()
N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide ()
- Structure: Quinazolinone core with a hydroxyl group at position 2.
- quinolinone.
- Activity: Hypothesized as a topoisomerase inhibitor due to quinazolinone’s DNA-intercalating properties .
Analogues with Thiazole and Indole Derivatives
N-(Benzodioxol-5-yl)-2-(2-(2,3-dioxoindolin-1-yl)-N-(4-phenylthiazol-2-yl)methyl)acetamide ()
- Structure: Combines indolinone, thiazole, and benzodioxole groups.
- Key Differences: Bulky indolinone-thiazole substituent reduces solubility compared to the target compound.
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide ()
- Structure: Thiazole-thioacetamide linked to indolinone.
- Key Differences : Thioether linkage and hydrazide group increase electrophilicity.
- Activity : Exhibits anti-inflammatory (IC$ _{50} $ = 12 µM) and analgesic effects, highlighting the role of thiazole in COX-2 inhibition .
Structure-Activity Relationship (SAR) Analysis
- Benzodioxole Group : Critical for metabolic stability across analogues; removal reduces half-life in A. thaliana assays .
- Heterocyclic Core: Quinolinone/Quinazolinone: Enhances planar rigidity for receptor binding . Oxadiazole vs. Thiazole: Oxadiazole improves auxin-like activity (EC$ _{50} $ = 0.1 µM) vs. thiazole’s anti-inflammatory action .
- Substituent Effects :
Comparative Data Table
Q & A
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions. Ethanol-DMF recrystallization minimizes impurities .
- Catalyst Screening : Anhydrous potassium carbonate improves nucleophilic substitution efficiency in oxadiazole-thiadiazole couplings .
- Reaction Monitoring : TLC tracking at 30-minute intervals prevents over-reaction, particularly in exothermic steps (e.g., chloroacetyl chloride additions) .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves closely eluting impurities in multi-heterocyclic systems .
What strategies are used to evaluate biological activity, and how should contradictory in vitro vs. in vivo results be interpreted?
Q. Advanced
- In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) to assess IC50 values. For example, analogs with 3-ethyl-oxadiazole groups show enhanced topoisomerase II inhibition .
- In Vivo Models : Orthotopic tumor models (e.g., murine leukemia) evaluate pharmacokinetics and toxicity. Contradictions between in vitro and in vivo data often arise from metabolic stability issues; phase I metabolite profiling (via LC-MS) can clarify discrepancies .
- Mechanistic Studies : Autophagy vs. apoptosis induction can be differentiated using Western blotting (LC3-II/p62 for autophagy; caspase-3 cleavage for apoptosis) .
What computational approaches predict target interactions and structure-activity relationships (SAR)?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DNA topoisomerase II or GABA receptors). Focus on hydrogen bonding with oxadiazole N-atoms and π-π stacking of the benzo[d][1,3]dioxole ring .
- QSAR Modeling : Hammett constants (σ) for substituents on the quinolinone ring correlate with logP and bioavailability. 3-Ethyl groups enhance lipophilicity (clogP ~2.5) and blood-brain barrier penetration .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting critical residues for binding affinity .
What safety protocols are recommended for handling this compound during synthesis?
Q. Basic
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods mandatory due to volatile intermediates (e.g., chloroacetyl chloride) .
- Spill Management : Absorb liquids with vermiculite; neutralize acidic residues with sodium bicarbonate .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Immediate medical consultation is required .
How should in vivo studies be designed to assess pharmacokinetics and toxicity?
Q. Advanced
- Dosing Regimens : Start at 10 mg/kg (oral or IP) in murine models, with incremental increases to determine maximum tolerated dose (MTD). Monitor hematological toxicity (e.g., leukopenia) weekly .
- Bioavailability : Plasma concentration-time curves (AUC0–24h) via LC-MS/MS. Compare IV vs. oral administration to calculate F% .
- Tissue Distribution : Euthanize subjects at intervals (1h, 6h, 24h) to quantify compound levels in target organs (e.g., liver, brain) .
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites, particularly oxidative degradation of the oxadiazole ring .
How can researchers address solubility challenges in biological assays?
Q. Advanced
- Co-Solvents : Use DMSO (≤1% v/v) for in vitro studies; for in vivo, employ cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Strategies : Introduce hydrolyzable esters (e.g., acetyl groups) on the acetamide moiety to improve solubility without compromising activity .
- pH Adjustment : Buffered solutions (pH 6.8–7.4) stabilize the compound in physiological conditions, preventing precipitation .
What are the key challenges in scaling up synthesis, and how can they be mitigated?
Q. Advanced
- Exothermic Reactions : Use jacketed reactors with controlled cooling during chloroacetyl chloride additions to prevent thermal runaway .
- Purification at Scale : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput and solvent recovery .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
